
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFMSB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is believed to exert its therapeutic effects through the inhibition of protein kinases, specifically the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide inhibits the activation of MAPK by binding to the ATP-binding site of the protein kinase, preventing the phosphorylation of downstream targets and ultimately leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide for lab experiments is its low toxicity profile, which allows for higher doses to be used in experiments without causing harm to cells or animals. However, N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is also relatively new and has not been extensively studied, which limits its potential for use in clinical trials and as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, research on the combination of N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide with other drugs or therapies may provide new insights into its potential as a treatment option. Overall, N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide shows promise as a potential therapeutic agent and warrants further investigation.
Métodos De Síntesis
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 2-fluoro-5-(4-morpholinylsulfonyl)aniline. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Research has shown that N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(3-chlorophenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-12-2-1-3-13(10-12)20-17(22)15-11-14(4-5-16(15)19)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKUTVSYBRYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-fluoro-5-(morpholine-4-sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


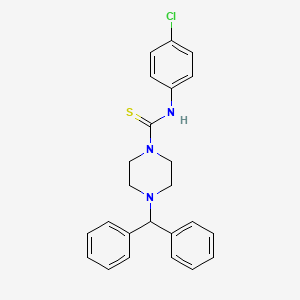
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)
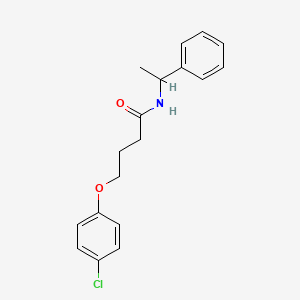
![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4923604.png)
![3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4923610.png)
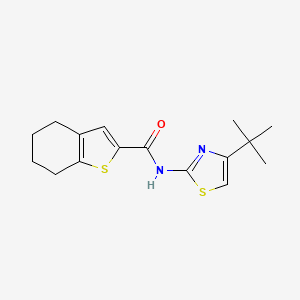
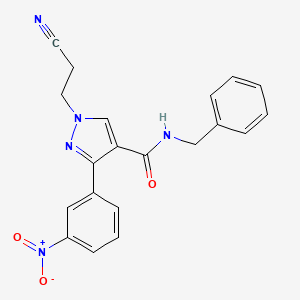
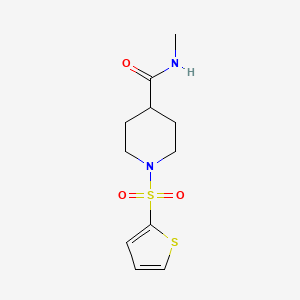
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)
![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)